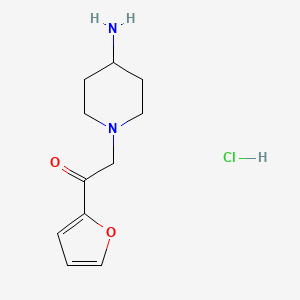

2-(4-Aminopiperidin-1-yl)-1-(furan-2-yl)ethanone hydrochloride

Description

2-(4-Aminopiperidin-1-yl)-1-(furan-2-yl)ethanone hydrochloride is a synthetic organic compound featuring a 4-aminopiperidine core linked via an ethanone moiety to a furan-2-yl group, with a hydrochloride salt enhancing its solubility. The furan-2-yl substituent introduces heteroaromaticity, which may influence electronic properties and metabolic stability. The hydrochloride salt form is typical for basic amines to improve aqueous solubility and crystallinity, critical for pharmaceutical applications .

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)-1-(furan-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c12-9-3-5-13(6-4-9)8-10(14)11-2-1-7-15-11;/h1-2,7,9H,3-6,8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWRUSSWEQPUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(=O)C2=CC=CO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)-1-(furan-2-yl)ethanone hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)-1-(furan-2-yl)ethanone hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to 2-(4-Aminopiperidin-1-yl)-1-(furan-2-yl)ethanone hydrochloride exhibit properties that may be beneficial in treating mood disorders. The piperidine ring structure is often associated with various pharmacological activities, including anxiolytic effects. Studies have suggested that derivatives of piperidine can modulate neurotransmitter systems, potentially offering new avenues for antidepressant drug development .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The compound has been investigated for its role as a DPP-IV inhibitor, which is significant in managing type 2 diabetes mellitus. DPP-IV is an enzyme that degrades incretin hormones, which are crucial for insulin secretion. Inhibition of this enzyme can enhance glucose-dependent insulin release and reduce blood sugar levels .

Neuropharmacology

Cognitive Enhancers

Recent studies have explored the cognitive-enhancing effects of compounds related to this compound. These compounds may improve memory and learning capabilities by modulating cholinergic and glutamatergic neurotransmission pathways, making them candidates for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's .

Synthesis and Chemical Research

Synthetic Pathways

The synthesis of this compound involves several chemical reactions that are crucial for developing other derivatives. The methodologies employed often include the use of various solvents and catalysts to achieve high yields and purity levels. Understanding these synthetic pathways is vital for scaling up production for pharmaceutical applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)-1-(furan-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and furan ring allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: 4-Aminopiperidine Derivatives

The compound belongs to a class of 4-aminopiperidine derivatives, which are widely explored for their bioactivity. Key structural analogues include:

- Benzyl 4-aminopiperidine-1-carboxylate (C₁₃H₁₈N₂O₂): Shares the 4-aminopiperidine core but replaces the furan-2-yl ethanone with a benzyloxycarbonyl group. This substitution increases lipophilicity (predicted logP ~2.0) compared to the target compound’s furan-2-yl ethanone (logP ~1.5) .

- (2,4-Diaminopteridin-6-yl)methanol Hydrochloride (C₇H₁₀ClN₇O): A pteridine derivative with a hydrochloride salt, highlighting the prevalence of salt forms in pharmaceutical standards, though its heterocyclic system differs significantly from the target compound’s piperidine-furan architecture .

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Aqueous Solubility | LogP (Predicted) |

|---|---|---|---|---|---|

| 2-(4-Aminopiperidin-1-yl)-1-(furan-2-yl)ethanone hydrochloride | C₁₁H₁₇ClN₂O₂ | 244.72 | 4-Aminopiperidine, Furan-2-yl | High (HCl salt) | ~1.5 |

| Benzyl 4-aminopiperidine-1-carboxylate | C₁₃H₁₈N₂O₂ | 234.30 | Benzyloxycarbonyl | Moderate | ~2.0 |

The hydrochloride salt of the target compound likely enhances its solubility compared to non-salt analogues like benzyl 4-aminopiperidine-1-carboxylate.

Research Findings and Data Analysis

Structural characterization of such compounds often employs X-ray crystallography, with programs like SHELX facilitating refinement and analysis . The lack of explicit pharmacological data for the target compound underscores the need for further studies to elucidate its pharmacokinetic and safety profiles.

Biological Activity

2-(4-Aminopiperidin-1-yl)-1-(furan-2-yl)ethanone hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1261232-73-8

- Molecular Formula : C12H16ClN2O2

- Molecular Weight : 256.72 g/mol

The biological activity of this compound primarily revolves around its interaction with various biological pathways. Notably, it has been studied as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are known to enhance incretin levels, which play a crucial role in insulin secretion and glucose homeostasis .

1. Antidiabetic Effects

Research indicates that compounds similar to this compound exhibit significant antidiabetic properties by inhibiting DPP-IV. This inhibition leads to increased levels of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion and decreases glucagon release, thereby improving glycemic control .

2. Cardiovascular and Renal Benefits

In addition to its antidiabetic effects, DPP-IV inhibitors have shown potential cardiovascular benefits. Meta-analysis of clinical trials suggests that these compounds may reduce the risk of cardiovascular events in diabetic patients . Furthermore, they may offer renal protection by reducing urinary albumin excretion, indicating a direct effect on kidney function .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate the effect on glucose metabolism | The compound significantly reduced blood glucose levels in diabetic models, correlating with increased GLP-1 levels. |

| Study 2 | Assess cardiovascular outcomes | Patients treated with DPP-IV inhibitors showed a lower incidence of myocardial infarction compared to those on placebo. |

| Study 3 | Investigate renal protective effects | A significant reduction in urinary albumin excretion was observed after 24 weeks of treatment with DPP-IV inhibitors. |

Research Findings

Recent studies have highlighted the multifaceted roles of DPP-IV inhibitors beyond glucose regulation:

- Neuroprotective Effects : Some research suggests potential neuroprotective properties, particularly in models of neuronal damage where DPP-IV inhibition may mitigate excitotoxicity .

- Inflammatory Response Modulation : There is evidence that these compounds can modulate inflammatory responses, which may be beneficial in conditions like chronic kidney disease and heart failure .

Q & A

Basic Question

- Reverse-phase HPLC with UV detection (λ = 255–260 nm) to monitor degradation products.

- Karl Fischer titration for water content analysis, critical for hygroscopic hydrochloride salts.

- Thermogravimetric analysis (TGA) to assess thermal stability under experimental conditions .

How should researchers design pharmacological assays to evaluate this compound’s bioactivity?

Advanced Question

- In vitro receptor binding assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement. Include positive controls (e.g., known agonists/antagonists) and measure IC₅₀ values.

- Functional assays : Use cAMP or calcium flux assays to confirm receptor modulation. Cross-validate with molecular docking (e.g., AutoDock Vina) to predict binding poses .

How can contradictions in bioactivity data across studies be resolved?

Advanced Question

- Orthogonal assays : Combine binding, functional, and cytotoxicity assays (e.g., MTT) to rule off-target effects.

- Batch variability analysis : Verify compound purity (HPLC) and salt form (FTIR) between studies.

- Species-specific considerations : Test on alternative cell lines or primary cells to address receptor heterogeneity .

What computational strategies are effective for modeling interactions with biological targets?

Advanced Question

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate ligand-receptor dynamics over 100+ ns.

- Free energy calculations : Apply MM/PBSA to estimate binding affinities. Compare with analogs (e.g., 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride) to identify key pharmacophore features .

How can structure-activity relationship (SAR) studies be systematically conducted?

Advanced Question

- Scaffold modification : Synthesize derivatives with substitutions on the furan or piperidine rings (e.g., halogenation or methyl groups).

- Activity cliffs analysis : Use IC₅₀ data to map substituent effects on potency. Cross-reference with PubChem BioAssay data for analogous compounds .

What precautions are necessary to ensure compound stability during in vitro experiments?

Advanced Question

- Storage : Maintain at -20°C in airtight, desiccated containers to prevent hydrolysis.

- Buffered solutions : Use pH 7.4 PBS or HBSS; avoid prolonged exposure to DMSO (>72 hours).

- Light sensitivity : Shield from UV light to prevent furan ring degradation .

What strategies are recommended for metabolite identification in pharmacokinetic studies?

Advanced Question

- LC-HRMS/MS : Employ Q-TOF systems to detect phase I/II metabolites in liver microsomes.

- Isotopic labeling : Use ¹⁴C-labeled compound to track metabolic pathways.

- In silico prediction : Tools like Meteor (Lhasa Limited) to prioritize likely metabolites .

How can solubility challenges be addressed in formulation studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.